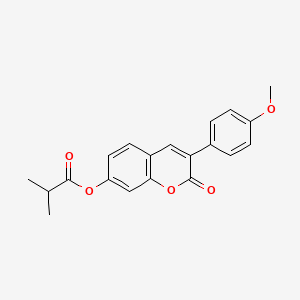

3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl isobutyrate

説明

特性

IUPAC Name |

[3-(4-methoxyphenyl)-2-oxochromen-7-yl] 2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O5/c1-12(2)19(21)24-16-9-6-14-10-17(20(22)25-18(14)11-16)13-4-7-15(23-3)8-5-13/h4-12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICSNKYVXOCZNFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)OC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl isobutyrate typically involves the following steps:

Formation of the Chromone Core: The chromone core can be synthesized through a cyclization reaction of an appropriate phenylacetic acid derivative.

Introduction of the Methoxy Group: The methoxy group is introduced via methylation of the phenolic hydroxyl group using methyl iodide in the presence of a base such as potassium carbonate.

Esterification: The final step involves the esterification of the chromone derivative with isobutyric acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

化学反応の分析

Types of Reactions

3-(4-Methoxyphenyl)-2-oxo-2H-chromen-7-yl isobutyrate can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carbonyl group in the chromone core can be reduced to form a hydroxyl group.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products Formed

Oxidation: Formation of 3-(4-hydroxyphenyl)-2-oxo-2H-chromen-7-yl isobutyrate.

Reduction: Formation of 3-(4-methoxyphenyl)-2-hydroxy-2H-chromen-7-yl isobutyrate.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

科学的研究の応用

3-(4-Methoxyphenyl)-2-oxo-2H-chromen-7-yl isobutyrate has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Studied for its potential antioxidant and anti-inflammatory properties.

Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer progression.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of other biologically active compounds.

作用機序

The mechanism of action of 3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl isobutyrate involves its interaction with specific molecular targets and pathways:

Molecular Targets: It may target enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes.

Pathways Involved: The compound can modulate signaling pathways like the NF-κB pathway, which plays a role in inflammation and cancer.

類似化合物との比較

Similar Compounds

- 3-(4-Hydroxyphenyl)-2-oxo-2H-chromen-7-yl isobutyrate

- 3-(4-Methoxyphenyl)-2-hydroxy-2H-chromen-7-yl isobutyrate

- 3-(4-Methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate

Uniqueness

3-(4-Methoxyphenyl)-2-oxo-2H-chromen-7-yl isobutyrate is unique due to its specific substitution pattern and the presence of the isobutyrate ester, which may confer distinct biological activities and chemical reactivity compared to its analogs.

生物活性

3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl isobutyrate is an organic compound belonging to the class of chromen-2-ones. Its unique structure, which includes a 4-methoxyphenyl group and an isobutyrate ester, contributes to a variety of biological activities that are of significant interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, synthesizing findings from diverse research studies.

Chemical Structure and Properties

The molecular formula of 3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl isobutyrate is C17H18O5, with a molecular weight of 302.33 g/mol. The compound features a chromen-2-one core structure, which is known for its diverse range of biological activities.

1. Antioxidant Activity

Research indicates that 3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl isobutyrate exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively, which can protect cells from oxidative stress. This activity is particularly relevant in the context of diseases associated with oxidative damage, such as cancer and neurodegenerative disorders.

2. Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties by inhibiting specific cytokine pathways. Studies suggest that it can reduce the production of pro-inflammatory cytokines, which may be beneficial in treating inflammatory diseases.

3. Antimicrobial Activity

3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl isobutyrate has also been investigated for its antimicrobial properties. It appears to interact with microbial cell membranes or enzymes, leading to inhibition of microbial growth.

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, thereby altering their functions and potentially leading to therapeutic effects.

- Receptor Interaction : It may interact with various cellular receptors, influencing signal transduction pathways and cellular responses.

Comparative Analysis with Related Compounds

To understand the unique properties of 3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl isobutyrate, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 3-(2,4-Dimethoxyphenyl)-2-oxo-2H-chromen-7-yl isobutyrate | Structure | Enhanced solubility and altered biological activity due to additional methoxy groups. |

| 4-Methyl-2-oxo-2H-chromen-7-yl 4-methoxybenzenesulfonate | Structure | Known for specific interactions in biochemical assays. |

| (E)-6-Hydroxy-2-oxo-2H-chromen-7-yl 3-(4-hydroxyphenyl)acrylate | Structure | Combines properties from both coumarin and phenolic compounds. |

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Cancer Research : In vitro studies have shown that 3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl isobutyrate can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.

- Neuroprotection : Research indicates that the antioxidant properties of this compound may offer neuroprotective effects against amyloid-beta toxicity in neuronal cell lines, suggesting its potential in treating Alzheimer's disease .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl isobutyrate, and how can reaction conditions be optimized for reproducibility?

- Methodological Answer : The compound is typically synthesized via esterification of 7-hydroxycoumarin derivatives. For example, acetylation of the hydroxyl group at the 7-position using isobutyryl chloride in anhydrous dichloromethane, catalyzed by a base like pyridine or DMAP, is a common approach . Optimization involves monitoring reaction progress via TLC and adjusting stoichiometric ratios (e.g., 1.2 equivalents of isobutyryl chloride) to minimize side products. Purity is enhanced through recrystallization from ethanol or methanol .

Q. How is the structural identity of this compound confirmed post-synthesis?

- Methodological Answer : Structural confirmation requires a combination of spectroscopic and crystallographic techniques:

- NMR : NMR reveals characteristic signals: a singlet for the coumarin C3 proton (~6.3 ppm), methoxy protons (~3.8 ppm), and isobutyrate methyl groups (δ 1.2–1.4 ppm) .

- X-ray Crystallography : Single-crystal X-ray diffraction (using SHELXL or WinGX) resolves bond lengths and angles, confirming the isobutyrate ester’s spatial orientation .

Q. What preliminary biological assays are recommended for evaluating its bioactivity?

- Methodological Answer : Initial screening includes cytotoxicity assays (e.g., MTT on cancer cell lines like HeLa or MCF-7) at concentrations of 10–100 μM. Dose-response curves and IC calculations identify potency thresholds. Parallel antimicrobial testing (e.g., against E. coli or S. aureus) via agar diffusion assays at 50–200 μg/mL can reveal broad-spectrum activity .

Advanced Research Questions

Q. How can computational modeling improve the design of coumarin derivatives with enhanced bioactivity?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electronic properties (HOMO-LUMO gaps) and reactive sites. Molecular docking (AutoDock Vina) against targets like topoisomerase II or COX-2 identifies binding affinities. For example, the methoxyphenyl group’s electron-donating effect enhances π-π stacking in hydrophobic pockets .

Q. What strategies resolve contradictions in crystallographic data during refinement?

- Methodological Answer : Discrepancies in thermal parameters or occupancy factors are addressed using SHELXL’s constraints (e.g., SIMU for anisotropic displacement) and validation tools like R. Twinning or disorder in the isobutyrate chain requires partitioning occupancy or applying TWIN/BASF commands .

Q. How can regioselective modifications at the coumarin core be achieved without degrading the isobutyrate group?

- Methodological Answer : Protecting the 7-position ester with a tert-butyl group prior to functionalization (e.g., halogenation at C4 or C8) ensures stability. Post-modification, deprotection with TFA/CHCl (1:1) regenerates the isobutyrate moiety. Reaction monitoring via HPLC-MS prevents over-substitution .

Q. What analytical techniques validate the compound’s stability under physiological conditions?

- Methodological Answer : Simulated gastric fluid (pH 2.0) and plasma (pH 7.4) stability studies are conducted at 37°C. Degradation is tracked via UV-Vis spectroscopy (λ = 320 nm for coumarin absorbance) and LC-MS. Hydrolysis of the isobutyrate ester is a key degradation pathway, requiring stabilization via formulation in lipid-based nanoparticles .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。